8-Nitroquinolin-5-ol
Overview
Description
8-Nitroquinolin-5-ol is a heterocyclic organic compound known for its antimicrobial, anti-inflammatory, and anticancer properties . It is commonly used in the treatment of urinary tract infections and has been approved by the United States Food and Drug Administration for this purpose . The compound is also known for its photosensitivity, which plays a significant role in its chemical behavior .
Preparation Methods
The synthesis of 8-Nitroquinolin-5-ol typically involves a two-stage process:
Nitrosation of 8-hydroxyquinoline:
Oxidation of the nitroso derivative: The nitroso derivative is then oxidized using nitric acid to form this compound.
The conditions for these reactions, including the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields and purity . Industrial production methods often follow similar routes but may involve additional purification steps to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
8-Nitroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid for oxidation and reducing agents like hydrogen or metal hydrides for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Nitroquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal infections.
Industry: The compound is used in the synthesis of novel chelating agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Nitroquinolin-5-ol involves several pathways:
Antimicrobial Activity: The compound forms complexes with metal ions, which are vital for bacterial growth, thereby inhibiting bacterial activity.
Antitumor Activity: It inhibits type 2 methionine aminopeptidase (MetAP2), a protein involved in angiogenesis, thus preventing tumor growth.
Photosensitivity: The compound undergoes excited state proton transfer, which affects its chemical behavior and efficacy.
Comparison with Similar Compounds
8-Nitroquinolin-5-ol is unique compared to other similar compounds due to its specific combination of antimicrobial, anti-inflammatory, and anticancer properties. Similar compounds include:
8-Hydroxyquinoline: Lacks the nitro group and has different chemical properties.
5-Nitroquinoline: Lacks the hydroxyl group and has different biological activities.
These compounds share some similarities but differ in their specific applications and efficacy.
Properties
IUPAC Name |
8-nitroquinolin-5-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)9-6(8)2-1-5-10-9/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFQOBPPJULZSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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